(2-Methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
(2-Methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidine ring linked to a piperidine moiety via a methanone bridge. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling through a methanone linkage. Key steps may include:
Formation of the Pyridine Intermediate: This can be achieved through the methoxylation of a pyridine derivative using reagents like sodium methoxide and methanol.
Synthesis of the Pyrrolidine Intermediate: This involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidine ring.
Coupling Reaction: The final step involves the coupling of the pyridine and pyrrolidine intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone bridge can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of 2-hydroxypyridin-3-yl or 2-carbonylpyridin-3-yl derivatives.
Reduction: Formation of (2-Methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar ligand properties.
1,10-Phenanthroline: A heterocyclic compound used as a chelating agent.
Uniqueness
(2-Methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is unique due to its combination of a methoxy-substituted pyridine ring and a piperidinylmethyl-pyrrolidine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-15(6-5-8-18-16)17(21)20-11-7-14(13-20)12-19-9-3-2-4-10-19/h5-6,8,14H,2-4,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNIQQVJUFFDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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